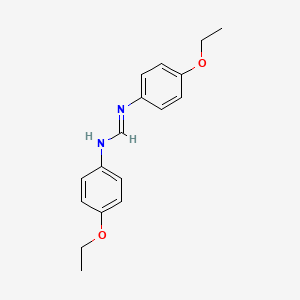

N,N'-双-(4-乙氧基苯基)甲脒

描述

N,N'-bis-(4-Ethoxyphenyl)formamidine is a type of formamidine ligand, which is a class of compounds characterized by the presence of the N–C–N motif. Formamidines are known for their coordination to metal centers and are used in various applications, including catalysis and material science. Although the provided papers do not directly discuss N,N'-bis-(4-Ethoxyphenyl)formamidine, they do provide insights into the behavior of similar formamidine ligands with various substituents and their coordination chemistry with different metals.

Synthesis Analysis

The synthesis of asymmetric formamidine ligands, similar to N,N'-bis-(4-Ethoxyphenyl)formamidine, involves introducing different substituents with various steric and electronic properties on the nitrogen atoms of the N–C–N motif . These ligands can be further reacted with Group 4 metal centers to form bis(formamidinate) complexes, which are then studied for their solid-state structures and behavior in solution . Additionally, the synthesis of metal halide complexes containing N,N'-di(2-methoxyphenyl)formamidine demonstrates the versatility of formamidine ligands in coordinating to metal centers in bidentate and monodentate fashions .

Molecular Structure Analysis

The molecular structure of formamidine complexes can vary significantly depending on the metal center and the substituents on the formamidine ligand. For instance, the crystal structures of metal halide complexes containing N,N'-di(2-methoxyphenyl)formamidine show different conformations and coordination modes, ranging from bidentate to monodentate . Similarly, the structural studies of N,N'-di(ortho-fluorophenyl)formamidine group 1 metallation reveal a variety of coordination modes, including unprecedented mu(4):eta(4):eta(3):eta(2):eta(1)-amidinate binding modes .

Chemical Reactions Analysis

Formamidine ligands are reactive and can participate in various chemical reactions. For example, they can be used in the polymerization of alpha-olefins when activated with methylalumoxane (MAO) or a combination of cocatalysts . The reactivity of these ligands is influenced by the substituents on the nitrogen atoms, which can affect the activity of the catalyst and the properties of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamidine complexes are influenced by their molecular structure and the nature of the metal-ligand interaction. For instance, the polymorphism observed in N,N'-bis(2,6-diisopropylphenyl)formamidine indicates that slight changes in the molecular arrangement can lead to different physical properties . The solubility and thermal stability of polyamides and polyimides based on formamidine derivatives also highlight the impact of the formamidine structure on the material properties .

科学研究应用

甲脒衍生物的合成

“N,N'-双-(4-乙氧基苯基)甲脒”用于合成甲脒和甲酰胺衍生物 . 已经开发出一种利用磺化稻壳灰(RHA-SO3H)固体酸催化剂从各种芳香胺和原甲酸乙酯制备N,Nʹ-二苯基甲脒的方法 .

生物学和药理学性质

包括“N,N'-双-(4-乙氧基苯基)甲脒”在内的甲脒类化合物具有广泛的生物学和药理学性质。 它们已被用作杀虫剂和抗疟疾试剂 .

有机合成

“N,N'-双-(4-乙氧基苯基)甲脒”在有机合成中已被用作伯胺的保护基、不对称合成中的辅助剂、固相合成中的连接基以及二羧烷基噻碳花菁的合成 .

配位化学

近年来,包括“N,N'-双-(4-乙氧基苯基)甲脒”在内的N,Nʹ-二芳基甲脒及其阴离子已被广泛应用于配位化学 . 它们可以与金属中心配位,形成螯合、桥接和螯合/桥接键合模式

属性

IUPAC Name |

N,N'-bis(4-ethoxyphenyl)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-13H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWBDOJIWNSQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335548 | |

| Record name | N,N'-bis-(4-Ethoxyphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

47174-66-3 | |

| Record name | N,N'-bis-(4-Ethoxyphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

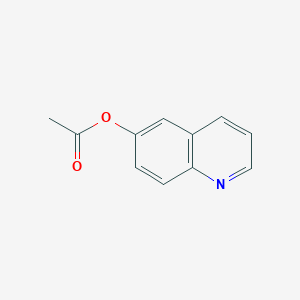

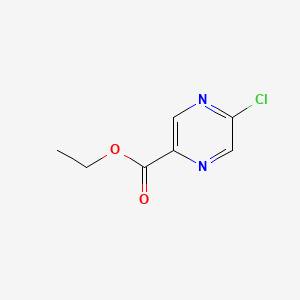

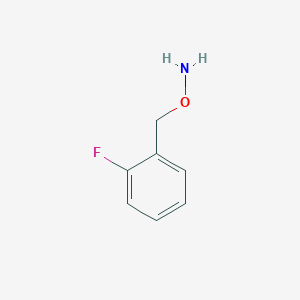

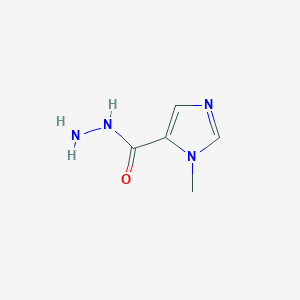

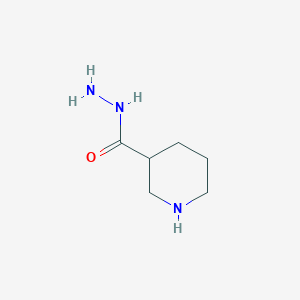

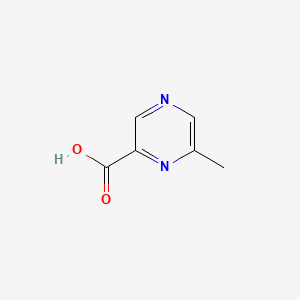

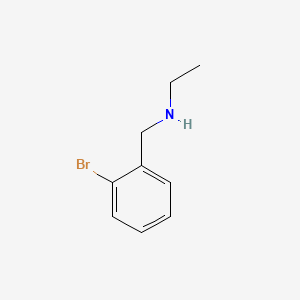

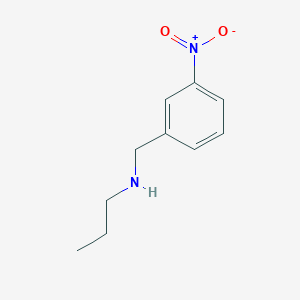

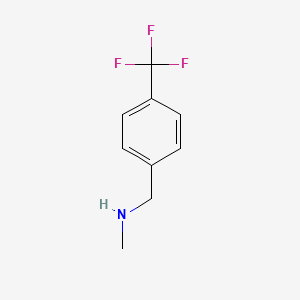

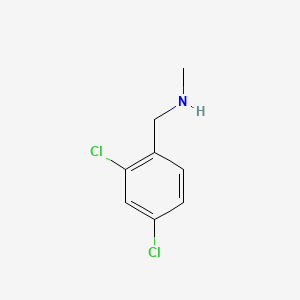

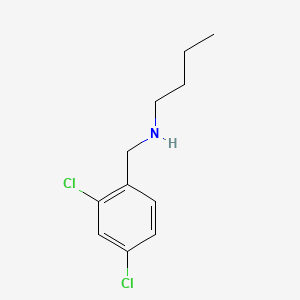

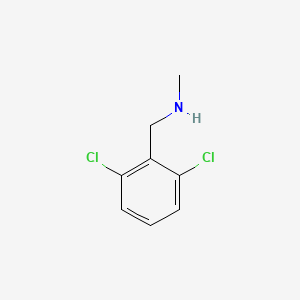

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。